molecular formula C115H211O9P3 B14461045 Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester CAS No. 67859-73-8

Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester

Cat. No.: B14461045
CAS No.: 67859-73-8
M. Wt: 1830.8 g/mol
InChI Key: LRHFUSALKUBATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves multiple stepsThe final step involves esterification with hexaisotridecyl alcohol under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pressure conditions are maintained. Catalysts are often used to enhance the reaction rate and yield. The process is monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds .

Scientific Research Applications

Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
  • Phosphorous acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester

Uniqueness

Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is unique due to its specific ester groups and the presence of the (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

67859-73-8

Molecular Formula

C115H211O9P3

Molecular Weight

1830.8 g/mol

IUPAC Name

[4-[4,4-bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite

InChI

InChI=1S/C115H211O9P3/c1-93(2)74-62-50-38-26-32-44-56-68-80-116-125(117-81-69-57-45-33-27-39-51-63-75-94(3)4)122-110-87-100(14)103(90-107(110)113(17,18)19)99(13)86-106(104-91-108(114(20,21)22)111(88-101(104)15)123-126(118-82-70-58-46-34-28-40-52-64-76-95(5)6)119-83-71-59-47-35-29-41-53-65-77-96(7)8)105-92-109(115(23,24)25)112(89-102(105)16)124-127(120-84-72-60-48-36-30-42-54-66-78-97(9)10)121-85-73-61-49-37-31-43-55-67-79-98(11)12/h87-99,106H,26-86H2,1-25H3

InChI Key

LRHFUSALKUBATA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.